Superior sEH Inhibitory Potency vs. In-Class Benzimidazole Amides
This compound exhibits an sEH IC50 of 0.4 nM, matching the most potent benzimidazole-based amide lead, FP30 (BRP-821; IC50 = 0.4 nM), which was developed through extensive scaffold optimization of BRP-7 [1][2]. In contrast, closely related benzimidazole fluorobenzimidazoles (e.g., compound 4k) achieve only an IC50 of ≤ 0.7 µM (700 nM) against sEH [3]. This represents a >1,000-fold improvement in potency, indicating that the naphthyloxy-phenethyl substitution pattern provides a critical advantage in target binding affinity.
| Evidence Dimension | Soluble epoxide hydrolase (sEH) inhibition potency (IC50) |
|---|---|
| Target Compound Data | 0.4 nM (IC50) |
| Comparator Or Baseline | FP30 (BRP-821): 0.4 nM; Compound 4k (fluorobenzimidazole): 700 nM |
| Quantified Difference | Equivalent to the most potent lead (FP30); >1,750-fold more potent than compound 4k |
| Conditions | Recombinant human sEH enzyme inhibition assay using a fluorescent substrate |
Why This Matters
A sub-nanomolar potency drastically reduces the effective concentration required for target engagement, minimizing compound usage in in vitro and in vivo studies while ensuring robust sEH inhibition.
- [1] BindingDB. (2023). BDBM50591341 (CHEMBL5177372): 2-((Naphthalen-2-yloxy)methyl)-1-phenethyl-1H-benzo[d]imidazole. Affinity Data for Soluble Epoxide Hydrolase. View Source
- [2] Çalışkan, K., et al. (2025). Harnessing structure-activity relationships to repurpose the FLAP inhibitor BRP-7 into potent and selective sEH inhibitors. Bioorganic Chemistry, 165, 108997. View Source
- [3] PubMed. (2018). Synthesis of substituted fluorobenzimidazoles as inhibitors of 5-lipoxygenase and soluble epoxide hydrolase for anti-inflammatory activity. PubMed Abstract. View Source
